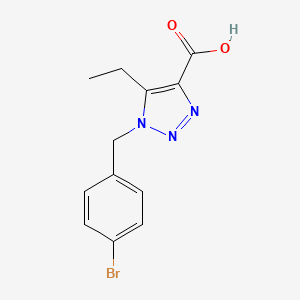
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions. For instance, bromobenzyl bromide can be converted to bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this is a brominated compound, it’s likely to be relatively heavy and may have significant polar character due to the presence of the bromine atom and the carboxylic acid group .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The compound 1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored for their potential anticancer activities. In a study by Bekircan et al., the synthesis of new triazole derivatives and their evaluation against a panel of cancer cell lines demonstrated promising anticancer properties. This highlights the compound's relevance in the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Agents
Jadhav et al. synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrating moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research underscores the compound's utility in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Biochemical Analysis
Marquis et al. introduced a derivatization reagent, 4-bromo-N-methylbenzylamine, for the HPLC–MS analysis of biological organic acids, showcasing the compound's application in enhancing analytical methods for biological chemistry. This advancement is crucial for understanding the roles of carboxylic acids in various biological processes (Marquis, Louks, Bose, Wolfe, & Singh, 2017).
Chemical Synthesis
The compound and its structural analogs have been utilized in chemical syntheses, exemplified by the work of Pokhodylo and Obushak. Their research involved the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the compound's utility in generating novel chemical entities (Pokhodylo & Obushak, 2019).
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. Triazole derivatives are a focus of ongoing research in medicinal chemistry due to their diverse biological activities, and brominated organic compounds are also of interest due to their potential as synthetic intermediates .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLUEXNXZHKSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



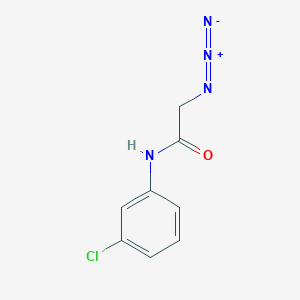
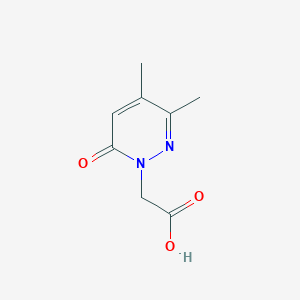
![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
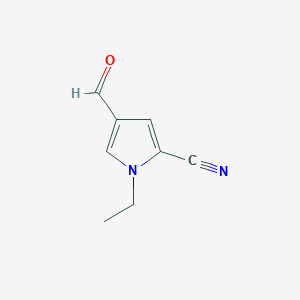
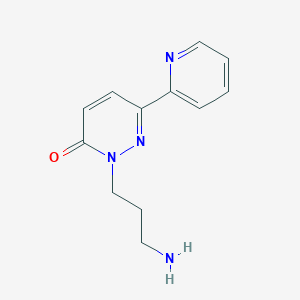

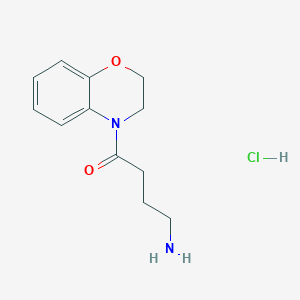
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
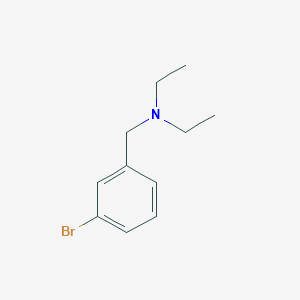
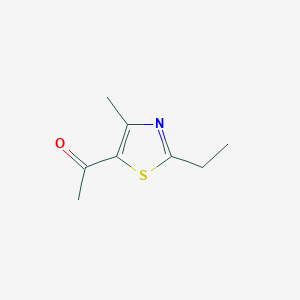
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
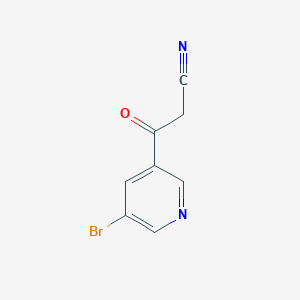
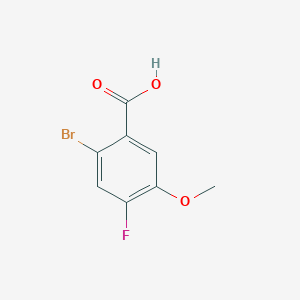
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)